2-((5-((1-NAPHTHYLMETHYL)THIO)-1,3,4-THIADIAZOL-2-YL)THIO)ACETAMIDE
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Overview
Description
2-((5-((1-NAPHTHYLMETHYL)THIO)-1,3,4-THIADIAZOL-2-YL)THIO)ACETAMIDE is a complex organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-((1-NAPHTHYLMETHYL)THIO)-1,3,4-THIADIAZOL-2-YL)THIO)ACETAMIDE typically involves the reaction of 1-naphthylmethylthiol with a suitable thiadiazole precursor. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the formation of the desired product. Catalysts such as triethylamine can be used to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized to minimize waste and reduce production costs, potentially involving automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-((5-((1-NAPHTHYLMETHYL)THIO)-1,3,4-THIADIAZOL-2-YL)THIO)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other heterocyclic structures.
Substitution: The naphthylmethylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the naphthylmethylthio moiety.
Scientific Research Applications
2-((5-((1-NAPHTHYLMETHYL)THIO)-1,3,4-THIADIAZOL-2-YL)THIO)ACETAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-((5-((1-NAPHTHYLMETHYL)THIO)-1,3,4-THIADIAZOL-2-YL)THIO)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammation, leading to reduced production of inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
- 2,5-BIS((1-NAPHTHYLMETHYL)THIO)-1,3,4-THIADIAZOLE
- N-(1-NAPHTHYL)-2-((1-PHENYL-1H-TETRAAZOL-5-YL)THIO)ACETAMIDE
Uniqueness
2-((5-((1-NAPHTHYLMETHYL)THIO)-1,3,4-THIADIAZOL-2-YL)THIO)ACETAMIDE is unique due to its specific structural features, such as the presence of both a naphthylmethylthio group and an acetamide group
Properties
IUPAC Name |
2-[[5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS3/c16-13(19)9-21-15-18-17-14(22-15)20-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7H,8-9H2,(H2,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFGJBVKYFQWSOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CSC3=NN=C(S3)SCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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